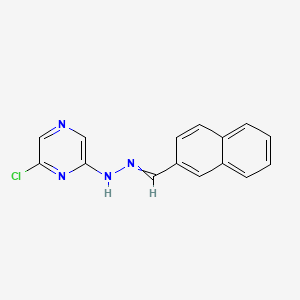![molecular formula C11H7ClF3N5 B10798085 6-chloro-N-[[6-(trifluoromethyl)pyridin-3-yl]methylideneamino]pyrazin-2-amine](/img/structure/B10798085.png)
6-chloro-N-[[6-(trifluoromethyl)pyridin-3-yl]methylideneamino]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-313 is a compound that belongs to the class of aminothienopyrimidine benzene sulfonamidesThe compound exhibits promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
While specific industrial production methods for OSM-S-313 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
OSM-S-313 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
OSM-S-313 is used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
The compound has shown significant activity against Plasmodium falciparum, making it a potential candidate for antimalarial drug development .
Medicine
Research is ongoing to explore the therapeutic potential of OSM-S-313 in treating malaria and other parasitic infections.
Industry
In the pharmaceutical industry, OSM-S-313 serves as a lead compound for the development of new antimalarial drugs.
Mechanism of Action
OSM-S-313 exerts its effects by inhibiting the Plasmodium falciparum asparaginyl-tRNA synthetase enzyme. This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite, leading to its death . The compound forms a covalent adduct with the enzyme, which is crucial for its inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another aminothienopyrimidine benzene sulfonamide with similar antimalarial activity.
MMV000073: A compound with potent antimalarial activity but a different mechanism of action.
MMV397264: Another antimalarial compound with structural similarities to OSM-S-313.
Uniqueness
OSM-S-313 is unique due to its specific inhibition of the Plasmodium falciparum asparaginyl-tRNA synthetase enzyme, which is not a common target for other antimalarial compounds. This unique mechanism of action makes it a valuable candidate for further drug development.
Properties
Molecular Formula |
C11H7ClF3N5 |
|---|---|
Molecular Weight |
301.65 g/mol |
IUPAC Name |
6-chloro-N-[[6-(trifluoromethyl)pyridin-3-yl]methylideneamino]pyrazin-2-amine |
InChI |
InChI=1S/C11H7ClF3N5/c12-9-5-16-6-10(19-9)20-18-4-7-1-2-8(17-3-7)11(13,14)15/h1-6H,(H,19,20) |
InChI Key |
WGIQRWUYJGTEQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C=NNC2=CN=CC(=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798009.png)

![3-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10798022.png)
![5-Chloro-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798025.png)
![5-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B10798038.png)
![3-(1,3-Benzodioxol-5-yl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798039.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2,2-dimethoxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798041.png)
![Ethyl 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole-3-carboxylate](/img/structure/B10798059.png)
![6-chloro-N-[(Z)-pyridin-4-ylmethylideneamino]pyrazin-2-amine](/img/structure/B10798070.png)
![6-chloro-N-[(3,5-difluorophenyl)methylideneamino]pyrazin-2-amine](/img/structure/B10798079.png)

![tert-butyl 3-[(Z)-[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]piperidine-1-carboxylate](/img/structure/B10798082.png)
![6-chloro-N-[(Z)-propylideneamino]pyrazin-2-amine](/img/structure/B10798088.png)
![5-Chloro-3-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798096.png)
